molecular formula C12H17ClFN B1446447 1-(2-Fluorophenyl)cyclopentylmethylamine HCl CAS No. 1365273-00-2

1-(2-Fluorophenyl)cyclopentylmethylamine HCl

Cat. No. B1446447
CAS RN: 1365273-00-2
M. Wt: 229.72 g/mol
InChI Key: JEEOSYGLFBWSJS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride, also known by its CAS Number 1365273-00-2, is a chemical compound with the linear formula C12H17ClFN . It has a molecular weight of 229.72 g/mol . The compound is commonly used in various areas of research .


Molecular Structure Analysis

The InChI code for 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride is 1S/C12H16FN.ClH/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12;/h1-2,5-6H,3-4,7-9,14H2;1H . This code provides a detailed representation of the compound’s molecular structure.

Scientific Research Applications

Fluorine Chemistry

Given its fluorinated phenyl group, it’s valuable in the field of fluorine chemistry for the study of fluorine’s effects on the biological activity and stability of compounds.

Each of these applications leverages the unique chemical structure of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl to explore different scientific questions and develop innovative solutions across various fields of research. The compound’s versatility and reactivity make it a valuable asset for advanced research and development projects . It’s important to note that this compound is restricted to research and development use under the supervision of a technically qualified individual .

Safety And Hazards

While specific safety and hazard information for 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride is not available, it’s important to handle all chemical compounds with care. Users should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety information .

properties

IUPAC Name

[1-(2-fluorophenyl)cyclopentyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12;/h1-2,5-6H,3-4,7-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEOSYGLFBWSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)cyclopentylmethylamine HCl

CAS RN

1365273-00-2
Record name Cyclopentanemethanamine, 1-(2-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365273-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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